molecular formula C10H7BrF2O B8231910 4-Bromo-1-(2,2-difluoroethoxy)-2-ethynylbenzene

4-Bromo-1-(2,2-difluoroethoxy)-2-ethynylbenzene

Cat. No.: B8231910
M. Wt: 261.06 g/mol
InChI Key: BWHUPQWWBDGKIP-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-difluoroethoxy)-2-ethynylbenzene is an aromatic compound characterized by the presence of a bromine atom, a difluoroethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2,2-difluoroethoxy)-2-ethynylbenzene typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted benzene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Difluoroethoxylation: The difluoroethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable difluoroethanol derivative reacts with the ethynylated benzene compound under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The ethynyl group in this compound can undergo oxidation reactions to form carbonyl compounds.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of hydrogen-substituted benzene derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(2,2-difluoroethoxy)-2-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethoxy)-2-ethynylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, difluoroethoxy, and ethynyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 4-Bromo-1-(2,2-difluoroethoxy)-2-fluorobenzene
  • 4-Bromo-1-(2,2-difluoroethoxy)-2-methoxybenzene
  • 4-Bromo-1-(2,2-difluoroethoxy)-2-(1,1-dimethylethyl)benzene

Comparison: 4-Bromo-1-(2,2-difluoroethoxy)-2-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in additional reactions, such as cycloaddition and polymerization, which are not possible with the other similar compounds listed.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethoxy)-2-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O/c1-2-7-5-8(11)3-4-9(7)14-6-10(12)13/h1,3-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUPQWWBDGKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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